Oxetan-3-yl 4-methylbenzenesulfonate

Medicinal Chemistry Bioisosteres Reaction Kinetics

Oxetan-3-yl 4-methylbenzenesulfonate (3-oxetanyl tosylate) is a high-ring-strain (25.5 kcal/mol) heterocyclic sulfonate ester serving as a critical carbonyl/gem-dimethyl bioisostere in drug discovery for fine-tuning LogD and solubility. Its tosylate leaving group enables efficient nucleophilic substitution (e.g., azide displacement), while the strained oxetane architecture delivers reactivity unattainable with THF or halide analogs. Air-sensitive; requires inert atmosphere handling. Kg-scale synthesis experience ensures reliable supply from R&D to process development.

Molecular Formula C10H12O4S
Molecular Weight 228.27 g/mol
CAS No. 26272-83-3
Cat. No. B1316767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetan-3-yl 4-methylbenzenesulfonate
CAS26272-83-3
Molecular FormulaC10H12O4S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2COC2
InChIInChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3
InChIKeyUMFWNFVHKAJOSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxetan-3-yl 4-methylbenzenesulfonate (CAS 26272-83-3): Procurement-Specification Guide for a Key Oxetane Building Block


Oxetan-3-yl 4-methylbenzenesulfonate (CAS 26272-83-3), also known as 3-oxetanyl tosylate, is a sulfonate ester derived from oxetan-3-ol, with the molecular formula C10H12O4S and a molecular weight of 228.27 g/mol . It is a solid, typically appearing as a white to orange to green powder or crystal . As a strained, four-membered heterocycle, the oxetane ring serves as a valuable building block, particularly in medicinal chemistry, where it functions as a bioisostere for carbonyl and gem-dimethyl groups to modulate physicochemical properties [1].

Why Generic Oxetane or Tosylate Analogs Are Not Interchangeable with Oxetan-3-yl 4-methylbenzenesulfonate in Critical Syntheses


The substitution of Oxetan-3-yl 4-methylbenzenesulfonate with a generic alternative is highly risky due to the compound's specific balance of reactivity and stability. The oxetane ring possesses a high ring strain of 25.5 kcal/mol [1], which is comparable to an epoxide and is the driving force for its unique reactivity. The 3-substituted tosylate group acts as an excellent leaving group for nucleophilic substitution , while the ring itself is prone to unwanted side reactions. For instance, the compound is known to be sensitive to glycol ethers, which can terminate reactions prematurely, and its ring is prone to opening during analysis, leading to low yields if not handled correctly . Substituting with a less strained analog (e.g., a tetrahydrofuran derivative) would drastically reduce the desired bioisosteric effect [1], while using an alternative leaving group (e.g., a halide) would alter reaction kinetics, stereoselectivity, and purification profiles, making it a distinct and non-substitutable entity in a synthetic route.

Oxetan-3-yl 4-methylbenzenesulfonate: Head-to-Head Quantitative Evidence for Differentiated Performance


Ring Strain: The Defining Differentiator of Oxetane Reactivity vs. Tetrahydrofuran Analogs

The core functional advantage of Oxetan-3-yl 4-methylbenzenesulfonate is the high ring strain of the oxetane moiety. This strain is the primary driver of its unique reactivity as both a bioisostere and a synthetic building block. The endocyclic angles deviate significantly from the ideal tetrahedral value, resulting in a ring strain of 25.5 kcal/mol, which is comparable to that of oxirane (27.3 kcal/mol) and is much greater than that of tetrahydrofuran (5.6 kcal/mol) [1]. This property is intrinsic to the oxetane ring and, by extension, to this specific tosylate derivative.

Medicinal Chemistry Bioisosteres Reaction Kinetics

Purity Profile: Quantitative Comparison of Commercially Available Batches of Oxetan-3-yl 4-methylbenzenesulfonate

Commercial sources of Oxetan-3-yl 4-methylbenzenesulfonate offer varying purity grades, which directly impact its utility as a building block. Purity levels specified by GC (Gas Chromatography) analysis range from a minimum of 96.0% to >98.0% . A higher purity specification (>98.0% GC) is crucial for minimizing impurities that could interfere with sensitive nucleophilic substitutions or subsequent transformations in complex molecule synthesis .

Chemical Synthesis Procurement Quality Control

Storage Stability: Quantified Sensitivity of Oxetan-3-yl 4-methylbenzenesulfonate vs. Air-Insensitive Analogs

Unlike many simple alkyl tosylates that are stable to air and moisture, Oxetan-3-yl 4-methylbenzenesulfonate is specified as air-sensitive . Its long-term stability and reactivity are maintained by storing it under an inert gas, such as argon . This is a quantifiable operational requirement that differentiates it from less sensitive tosylate building blocks.

Chemical Stability Procurement Inventory Management

Spectroscopic Identity: Definitive 1H NMR Data for Oxetan-3-yl 4-methylbenzenesulfonate Characterization

The identity and purity of Oxetan-3-yl 4-methylbenzenesulfonate can be unambiguously confirmed by its distinct 1H NMR spectrum. A reported synthesis yields the compound with characteristic signals: 1H NMR (300 MHz, CDCl3) δ 7.77 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.7 Hz, 2H), 5.30 (m, 1H), 4.66-4.74 (m, 4H), 2.46 (s, 3H) . This spectral fingerprint provides a quantitative reference for confirming the structure and assessing purity against other similar oxetane derivatives or potential byproducts.

Analytical Chemistry Synthesis Verification Quality Control

Oxetan-3-yl 4-methylbenzenesulfonate: Validated Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Carbonyl and gem-Dimethyl Bioisosteres

The high ring strain of the oxetane moiety (25.5 kcal/mol [1]) makes Oxetan-3-yl 4-methylbenzenesulfonate a crucial building block for introducing a bioisostere of a carbonyl or gem-dimethyl group into a drug candidate. This application leverages the oxetane's ability to modulate polarity and hydrogen-bond accepting ability, thereby fine-tuning the physicochemical properties (e.g., LogD, aqueous solubility) of lead compounds [2]. The >98.0% purity grade is strongly recommended for this application to ensure high fidelity in SAR studies.

Organic Synthesis: Nucleophilic Substitution with Azide Ion for Energetic Materials

The compound's tosylate group acts as an excellent leaving group for nucleophilic substitution. A documented application involves its reaction with azide ion to form an azido derivative [1]. This reactivity is exploited in the synthesis of energetic monomers, such as 3-azidooxetane, where the tosylate is displaced by sodium azide [2]. The air-sensitivity of the compound dictates that these reactions must be conducted under an inert atmosphere to achieve optimal yields and avoid degradation of the starting material.

Pharmaceutical Process Development: Enabling Kilogram-Scale Manufacture

Oxetan-3-yl 4-methylbenzenesulfonate has established commercial viability, with vendors noting kg-scale synthesis experience [1]. This is critical for transitioning from discovery to process development. Furthermore, improved synthetic routes to oxetane tosylates are actively being developed to enhance yield, safety, and sustainability for manufacturing campaigns [2]. The availability of high-purity material from multiple suppliers ensures a robust and reliable supply chain for industrial-scale R&D and production.

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